4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a dimethylaminoethyl group, an iodine atom, and a methyl group attached to the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthranilamide (2-aminobenzamide) and an appropriate aldehyde or ketone.
Formation of Quinazolinone Core: The reaction is catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate alkylating agent.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways such as the JAK-STAT pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzothiazole Derivatives: Compounds with a benzothiazole core and similar functional groups.
Dimethylaminoethyl Substituted Compounds: Compounds with a dimethylaminoethyl group attached to different heterocyclic cores.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
77300-82-4 |
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Molecular Formula |
C13H16IN3O |
Molecular Weight |
357.19 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16IN3O/c1-9-15-12-5-4-10(14)8-11(12)13(18)17(9)7-6-16(2)3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
OYHGZKXJZCBYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1CCN(C)C |
Origin of Product |
United States |
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